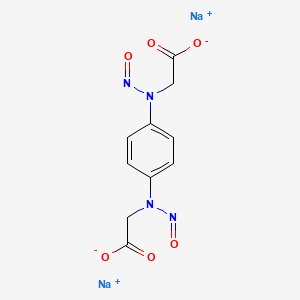
N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt is a caged, photolabile nitric oxide donor. This compound is particularly useful for delivering nitric oxide into intracellular compartments on a microsecond time scale without any cytotoxic effects . It is widely used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt typically involves the reaction of p-phenylenediamine with nitrosating agents under controlled conditions. The process includes the following steps:
- p-Phenylenediamine is reacted with nitrosating agents such as sodium nitrite in an acidic medium to form N,N-dinitroso-p-phenylenediamine.
Carboxymethylation: The dinitroso compound is then reacted with chloroacetic acid under basic conditions to introduce carboxymethyl groups, resulting in N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine.
Disodium Salt Formation: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of nitrogen.
Reduction: Reduction reactions can convert the nitroso groups to amines.
Substitution: The carboxymethyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the carboxymethyl groups under basic conditions.
Major Products Formed
Oxidation: Products include various nitrogen oxides.
Reduction: Products include N,N-dicarboxymethyl-p-phenylenediamine.
Substitution: Products depend on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.
Biology: Employed in cellular studies to deliver nitric oxide and study its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in conditions where nitric oxide plays a role, such as cardiovascular diseases.
Industry: Utilized in the development of nitric oxide-releasing materials and coatings.
Mechanism of Action
The mechanism of action of N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt involves the photolytic release of nitric oxide. Upon exposure to light, the compound undergoes a photochemical reaction that releases nitric oxide. This nitric oxide can then interact with various molecular targets and pathways, including:
Activation of guanylate cyclase: Leading to increased levels of cyclic GMP.
Modulation of protein function: Through S-nitrosylation of cysteine residues.
Regulation of gene expression: By influencing transcription factors.
Comparison with Similar Compounds
N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt is unique due to its photolabile nature and ability to release nitric oxide rapidly. Similar compounds include:
S-Nitrosoglutathione: Another nitric oxide donor but with different release kinetics.
Diethylamine NONOate: A nitric oxide donor with a different mechanism of release.
S-Nitroso-N-acetylpenicillamine: A nitric oxide donor used in various biological studies.
These compounds differ in their stability, release rates, and specific applications, making this compound a valuable tool in research where rapid and controlled nitric oxide release is required.
Properties
IUPAC Name |
disodium;2-[4-[carboxylatomethyl(nitroso)amino]-N-nitrosoanilino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O6.2Na/c15-9(16)5-13(11-19)7-1-2-8(4-3-7)14(12-20)6-10(17)18;;/h1-4H,5-6H2,(H,15,16)(H,17,18);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYKCFBRQYPBQO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CC(=O)[O-])N=O)N(CC(=O)[O-])N=O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4Na2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
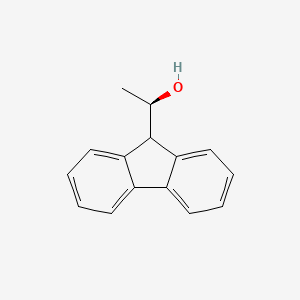
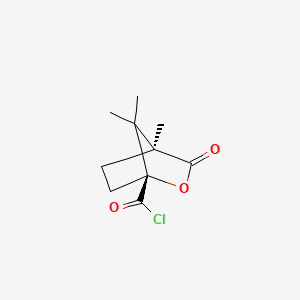
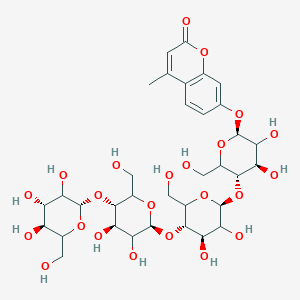
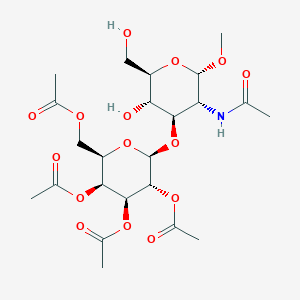
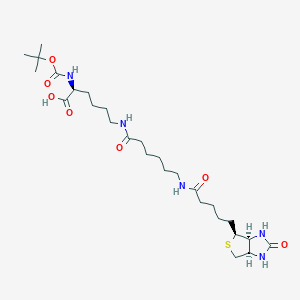
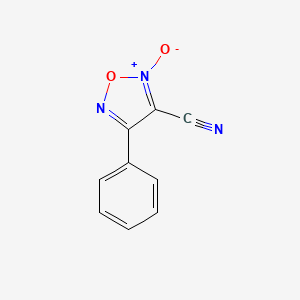
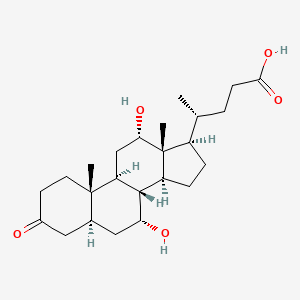


![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)
![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1139754.png)
